Reduced Lipophilicity (LogP) Compared to Unbranched and Gem-Dimethyl Analogs
N-benzyl-2-methylpropanamide demonstrates a significantly lower partition coefficient (LogP) than its close analogs, N-benzylpropanamide and N-benzyl-2,2-dimethylpropanamide. This indicates it is more hydrophilic, which can directly influence its solubility in aqueous-organic mixtures, chromatographic behavior, and performance in biological assays .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 1.62 |
| Comparator Or Baseline | N-benzylpropanamide: LogP 2.55 [1]; N-benzyl-2,2-dimethylpropanamide: LogP 2.74 [2] |
| Quantified Difference | ΔLogP = -0.93 vs. N-benzylpropanamide; ΔLogP = -1.12 vs. N-benzyl-2,2-dimethylpropanamide |
| Conditions | Predicted data generated by ACD/Labs Percepta Platform and other computational methods. |
Why This Matters
This difference in lipophilicity makes N-benzyl-2-methylpropanamide a superior choice for applications where lower hydrophobicity is required, such as in certain medicinal chemistry programs or when improved aqueous compatibility is needed.
- [1] Molbase. (n.d.). N-benzylpropanamide. LogP: 2.55310. View Source
- [2] Molbase. (n.d.). N-benzyl-2,2-dimethylpropanamide. LogP: 2.73980. View Source
